N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H24N4O2S3 and its molecular weight is 412.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the κ-opioid receptor (KOR) . KOR is a type of opioid receptor that interacts with specific neurotransmitters in the brain. It plays a crucial role in the regulation of pain, mood, and consciousness .
Mode of Action
This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another, in this case, the action of κ-opioids at the KOR. By blocking the action of κ-opioids, this compound can alter the perception of pain and mood .
Biochemical Pathways
The compound’s interaction with the KOR influences several biochemical pathways. These pathways are primarily involved in the perception of pain and the regulation of mood. The exact downstream effects of these pathways can vary, but they generally involve changes in neuronal activity and neurotransmitter release .
Pharmacokinetics
The compound has been reported to have good ADME (Absorption, Distribution, Metabolism, and Excretion) properties . This means that it is well-absorbed by the body, distributed to the site of action, metabolized efficiently, and excreted in a timely manner. These properties contribute to the compound’s bioavailability, ensuring that it reaches its target in the body .
Result of Action
The result of the compound’s action is a reduction in the perception of pain and potentially an improvement in mood disorders . This is achieved through its antagonistic action at the KOR, which alters the normal function of these receptors and disrupts the action of κ-opioids .
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S3/c22-26(23,16-3-1-2-15-17(16)20-25-19-15)18-12-13-4-8-21(9-5-13)14-6-10-24-11-7-14/h1-3,13-14,18H,4-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUIPSYZWYKDGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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